2-Phenyl-1-oxaspiro[2.4]heptane
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Overview
Description
2-Phenyl-1-oxaspiro[2.4]heptane is a bicyclic compound that contains a cyclic ether and a spirocyclic ketone group. . It is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-oxaspiro[2.4]heptane typically involves the reaction of phenylmagnesium bromide with 1,3-dioxolane followed by cyclization. The reaction conditions often require the use of a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the spirocyclic ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
2-Phenyl-1-oxaspiro[2.4]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.
Industry: Utilized in the fragrance industry for its unique scent profile and in agrochemicals for its potential pesticidal properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or antifungal activity by inhibiting fungal enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-oxaspiro[2.5]heptane: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
2-Phenyl-1-oxaspiro[3.4]heptane: Another spirocyclic compound with a larger ring, which may exhibit different physical and chemical properties.
Uniqueness
2-Phenyl-1-oxaspiro[2.4]heptane is unique due to its specific ring size and the presence of both a cyclic ether and a spirocyclic ketone group. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-phenyl-1-oxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-10(7-3-1)11-12(13-11)8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYULKQWDAMXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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